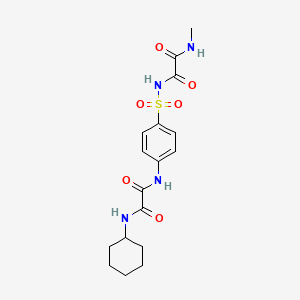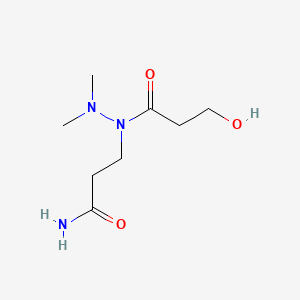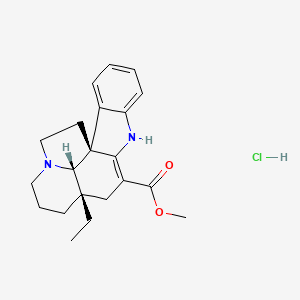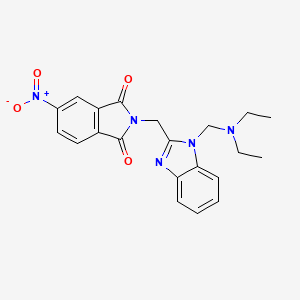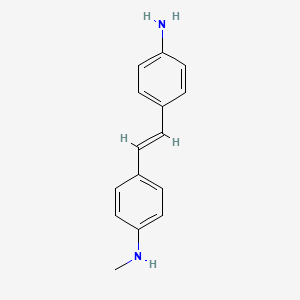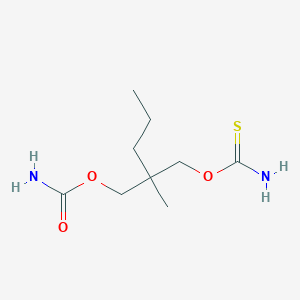
1,3-Propanediol, 2-methyl-2-propyl-, carbamate, thiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRN 1911862 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Méthodes De Préparation
The synthesis of BRN 1911862 involves several steps, each requiring specific conditions and reagents. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are typically organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is formed.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial production methods for BRN 1911862 often involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. These methods are optimized for efficiency and yield, ensuring that the compound can be produced in sufficient quantities for commercial use.
Analyse Des Réactions Chimiques
BRN 1911862 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperatures and pressures tailored to the reaction type. The major products formed from these reactions depend on the specific reactants and conditions used but generally include derivatives of BRN 1911862 with modified functional groups.
Applications De Recherche Scientifique
BRN 1911862 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules for further study or application.
Biology: The compound is used in biochemical assays to study enzyme activity, protein interactions, and other biological processes.
Medicine: BRN 1911862 is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the production of various materials, including polymers, coatings, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of BRN 1911862 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can alter the activity of the target molecules, leading to changes in cellular processes and physiological effects. The pathways involved in these interactions are complex and can vary depending on the specific application of the compound.
Comparaison Avec Des Composés Similaires
BRN 1911862 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
BRN 2039144: This compound has a similar structure but different functional groups, leading to variations in its reactivity and applications.
BRN 1425602: Another compound with a related structure, used in different industrial and research applications.
The uniqueness of BRN 1911862 lies in its specific combination of stability and reactivity, which allows it to participate in a wide range of chemical reactions and applications.
Propriétés
Numéro CAS |
90729-20-7 |
|---|---|
Formule moléculaire |
C9H18N2O3S |
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
[2-(carbamothioyloxymethyl)-2-methylpentyl] carbamate |
InChI |
InChI=1S/C9H18N2O3S/c1-3-4-9(2,5-13-7(10)12)6-14-8(11)15/h3-6H2,1-2H3,(H2,10,12)(H2,11,15) |
Clé InChI |
ALZOELSFNOFQEO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(COC(=O)N)COC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)
